Nor-Desoxycholic Acid Nor-Desoxycholic Acid 23-nordeoxycholic acid is a cholanoid.
Brand Name: Vulcanchem
CAS No.: 53608-86-9
VCID: VC21337709
InChI: InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1
SMILES: CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol

Nor-Desoxycholic Acid

CAS No.: 53608-86-9

Cat. No.: VC21337709

Molecular Formula: C23H38O4

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Nor-Desoxycholic Acid - 53608-86-9

CAS No. 53608-86-9
Molecular Formula C23H38O4
Molecular Weight 378.5 g/mol
IUPAC Name (3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Standard InChI InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1
Standard InChI Key PLRQOCVIINWCFA-AHFDLSHQSA-N
Isomeric SMILES C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
SMILES CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Chemical Structure and Identification

Nomenclature and Identifiers

Nor-Desoxycholic Acid has several synonyms used in scientific literature and commercial products:

ParameterIdentifier
CAS Registry Number53608-86-9
Molecular FormulaC23H38O4
Molecular Weight378.5 g/mol
IUPAC Name(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
InChIKeyPLRQOCVIINWCFA-AHFDLSHQSA-N

Table 1: Chemical identifiers for Nor-Desoxycholic Acid

Common Synonyms

The compound is known by multiple names in scientific and commercial contexts:

  • Nor-Desoxycholic Acid

  • Nordeoxycholic acid

  • 23-Nor-deoxycholic acid

  • 23-Nor-DCA

  • 23-nor-5β-cholanic acid, 3α, 12α diol

  • 3,12-Dihydroxy-norcholanic acid

Physical and Chemical Properties

Nor-Desoxycholic Acid appears as a white crystalline solid with a melting point of 213.5-214.5°C . It possesses amphipathic properties characteristic of bile acids, with both hydrophilic and hydrophobic regions that affect its solubility and behavior in biological systems.

The compound contains two hydroxyl groups at positions 3 and 12, which are arranged in specific stereochemical orientations (3α, 12α). This configuration is critical for its biological activity and distinguishes it from other bile acid derivatives .

Biological Function and Significance

Relationship to Bile Acid Metabolism

Nor-Desoxycholic Acid is functionally related to:

  • Norcholic acid, a minor bile acid predominantly found in human urine and meconium

Physiological Effects

Research indicates that Nor-Desoxycholic Acid and other nor-bile acids differ physiologically from their corresponding C24 homologs in several important ways :

  • Compared to cholic acid, norcholic acid induces more bile flow and less phospholipid secretion

  • Nordihydroxy bile acids induce greater choleresis (increased bile flow)

  • Bile becomes markedly enriched in bicarbonate when nordihydroxy bile acids are present

Metabolic Pathways and Cholehepatic Shunting

The Cholehepatic Shunt Hypothesis

To explain the hypercholeresis (greatly increased bile flow) observed with nordihydroxy bile acids, researchers have proposed a cholehepatic shunt hypothesis . According to this model:

  • The nordihydroxy bile acid is absorbed passively in protonated (uncharged) form by cholangiocytes

  • Removal of a proton from ductular bile generates a bicarbonate anion

  • No change occurs in the osmolarity of bile

  • The absorbed bile acid returns to the hepatocyte via the periductular capillary plexus

  • It is resecreted into the canaliculus, generating additional canalicular bile flow

  • This cholehepatic shunting can occur multiple times, amplifying the effect

Research Applications and Analytical Uses

Nor-Desoxycholic Acid in Bioanalysis

Nor-Desoxycholic Acid serves important analytical functions in research settings:

  • Advanced analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed for its detection and quantification

Research Applications

Current applications of Nor-Desoxycholic Acid in scientific research include:

Research AreaApplication
Bile Acid MetabolismInvestigation of Nor-Desoxycholic Acid's role in bile acid pathways
Liver Health ResearchAssessment of metabolic changes in liver diseases
Drug DevelopmentStudy of effects of new drugs on Nor-Desoxycholic Acid metabolism
Metabolic Disease ResearchExploration of its role in metabolic diseases and identification of therapeutic targets

Table 2: Research applications of Nor-Desoxycholic Acid

Comparison with Deoxycholic Acid

Deoxycholic Acid (DCA), a C24 bile acid, differs from Nor-Desoxycholic Acid in structure and some physiological properties, though they share certain characteristics. Unlike Nor-Desoxycholic Acid, DCA has been extensively studied for therapeutic applications, particularly for submental fat reduction.

Clinical Applications of Related Compounds

While specific clinical applications for Nor-Desoxycholic Acid are still being investigated, related compounds like Deoxycholic Acid have established medical uses:

  • Deoxycholic acid is used as an injectable treatment for reduction of submental fat ("double chin")

  • Clinical trials show that deoxycholic acid is effective in reducing submental fat compared to placebo, with generally well-tolerated side effects

  • Common adverse effects include injection site pain, hematoma, numbness, erythema, and swelling/edema

Differences in Physiological Effects

The structural differences between Nor-Desoxycholic Acid and Deoxycholic Acid lead to distinct physiological effects:

  • Nordihydroxy bile acids like Nor-Desoxycholic Acid induce greater choleresis than their C24 counterparts

  • They cause bile to become markedly enriched in bicarbonate

  • They induce less phospholipid and cholesterol secretion than that induced by natural bile acids

Analytical Methods and Detection

Advanced analytical methods are employed for the detection and quantification of Nor-Desoxycholic Acid in biological samples:

  • Liquid chromatography tandem mass spectrometry (LC-MS/MS) is commonly used for quantitative analysis

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry provides high sensitivity and specificity

  • Samples are typically processed through extraction procedures before analysis

A typical analysis workflow might include:

  • Sample extraction using appropriate solvents

  • Purification steps to remove interfering compounds

  • Chromatographic separation

  • Mass spectrometric detection and quantification

Pathophysiological Significance

Changes in Disease States

Research has revealed interesting patterns of Nor-Desoxycholic Acid levels in various pathological conditions:

Comparison with Disease Associations of Related Bile Acids

While the direct disease associations of Nor-Desoxycholic Acid are still being studied, related bile acids have established connections to pathological states:

  • Elevated levels of deoxycholic acid are associated with adverse outcomes in patients with chronic kidney disease

  • Deoxycholic acid levels above the median have been independently associated with higher risks of end-stage kidney disease and all-cause mortality in CKD patients

Future Research Directions

Several promising areas for future research on Nor-Desoxycholic Acid include:

  • Further investigation of its potential roles in liver disease and metabolic disorders

  • Exploration of possible therapeutic applications based on its unique physiological properties

  • Development of more sensitive and specific analytical methods for its detection in biological samples

  • Studies on its interactions with the gut microbiome and how these affect its metabolism and biological effects

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